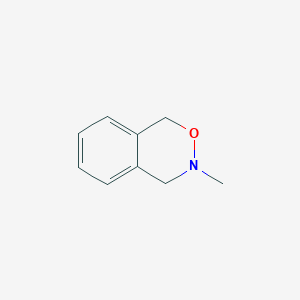

3-methyl-1,4-dihydro-2,3-benzoxazine

Description

3-Methyl-1,4-dihydro-2,3-benzoxazine is a six-membered heterocyclic compound featuring a fused benzene ring with oxygen at position 2 and nitrogen at position 2. The methyl substituent at position 3 and the partially saturated 1,4-dihydro structure contribute to its unique electronic and steric properties. Benzoxazines are widely studied for their roles in organic synthesis, catalysis, and medicinal chemistry due to their ability to act as directing groups or intermediates in functionalization reactions .

Properties

CAS No. |

14764-25-1 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-methyl-1,4-dihydro-2,3-benzoxazine |

InChI |

InChI=1S/C9H11NO/c1-10-6-8-4-2-3-5-9(8)7-11-10/h2-5H,6-7H2,1H3 |

InChI Key |

SBPYEMSKGZSEGI-UHFFFAOYSA-N |

SMILES |

CN1CC2=CC=CC=C2CO1 |

Canonical SMILES |

CN1CC2=CC=CC=C2CO1 |

Other CAS No. |

14764-25-1 |

Synonyms |

3,4-Dihydro-3-methyl-1H-2,3-benzoxazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physical and Structural Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Ring Size | Yield (%) |

|---|---|---|---|---|---|

| This compound | Data not available | Data not available | Methyl at position 3 | 6 | – |

| 7-(Trifluoromethyl)-1,4-benzoxazine | Data not available | Data not available | CF₃ at position 7 | 6 | – |

| 6-Methoxy-1,4-benzoxazin-3-one | Data not available | Data not available | OCH₃ at 6, ketone at 3 | 6 | – |

| IVA (Benzoxazepine) | 364.38 | 185–187 | Phenyl, pyridinyl, dione | 7 | 75 |

Reactivity and Functionalization Potential

- Benzoxazines : The N,O-bidentate directing group in related compounds (e.g., ) suggests utility in metal-catalyzed C–H bond activation. Methyl substituents may stabilize intermediates via steric shielding .

- Benzoxazepines : The expanded ring accommodates multiple functional groups (e.g., diones in IVA–IVC), enabling diverse reactivity, such as participation in cycloaddition or redox reactions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-methyl-1,4-dihydro-2,3-benzoxazine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is commonly synthesized via Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization. Key variables include catalyst choice (e.g., BF3·Et2O), solvent polarity, and temperature control (80–120°C). Solvent-free microwave-assisted methods can improve reaction efficiency (30–60 minutes, 70–90% yield) .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to identify the oxazine ring and methyl substituent .

Q. How can researchers characterize the molecular structure and confirm regioselectivity in benzoxazine derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond angles and torsion within the benzoxazine core. For regioselectivity analysis, combine NOESY NMR to study spatial interactions and DFT calculations (e.g., B3LYP/6-311++G**) to model electronic effects .

- Data Interpretation : For example, SCXRD data for analogous compounds show dihedral angles of 5–10° between the oxazine ring and aromatic plane, indicating minimal steric strain .

Q. What are the recommended protocols for evaluating the thermal stability and degradation kinetics of benzoxazine-based polymers?

- Methodology : Use thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine degradation onset temperatures (typically 250–300°C for methyl-substituted derivatives). Pair with DSC to monitor glass transition (Tg) and curing exotherms .

- Advanced Tip : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Ea) for decomposition, ensuring consistency across multiple heating rates .

Advanced Research Questions

Q. How can conflicting data on benzoxazine polymerization mechanisms be resolved?

- Case Study : Discrepancies arise in radical vs. cationic polymerization pathways. To clarify, use ESR spectroscopy to detect free radicals during thermal curing (150–200°C). Simultaneously, monitor proton transfer via <sup>1</sup>H NMR in situ, observing the disappearance of oxazine protons (δ 4.2–4.5 ppm) .

- Resolution : Hybrid mechanisms (e.g., radical-initiated cationic polymerization) are often operative. Validate with model compounds lacking radical-generating groups .

Q. What strategies optimize regioselective functionalization of this compound for targeted bioactivity?

- Methodology : Introduce substituents at C-6 or C-7 positions via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Assess steric/electronic effects using Hammett plots and in silico docking (e.g., AutoDock Vina) to predict binding affinity against biological targets .

- Example : 7-Nitro derivatives show enhanced antimicrobial activity (MIC: 8–16 µg/mL vs. S. aureus), attributed to improved membrane permeability .

Q. How do solvent and catalyst systems impact enantioselective synthesis of chiral benzoxazines?

- Methodology : Chiral phosphoric acids (e.g., TRIP) in toluene enable asymmetric Mannich reactions (ee >90%). Screen solvents (e.g., dichloromethane vs. THF) to balance enantioselectivity and reaction rate. Confirm ee via chiral HPLC (Chiralpak IA column) .

- Data Contradiction : Polar aprotic solvents may reduce ee due to competitive H-bonding. Use low-temperature (<0°C) conditions to suppress racemization .

Methodological Resources

- Synthetic Protocols : Sigma-Aldrich provides early-discovery-grade this compound for proof-of-concept studies, though analytical validation is required .

- Structural Databases : PubChem (CID 329793040) and EPA DSSTox (DTXSID401264455) offer crystallographic and spectroscopic references .

- Safety : Adhere to Sigma-Aldrich’s handling guidelines (use fume hoods, PPE) due to limited toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.